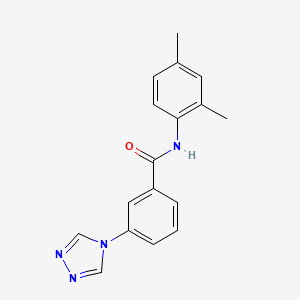![molecular formula C21H18N4O B5293574 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide](/img/structure/B5293574.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, also known as compound 14, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been extensively studied in the field of oncology, as it has shown promising results in inhibiting the growth of cancer cells. In
Wirkmechanismus
The mechanism of action of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of AKT and ERK, which are signaling pathways involved in cell proliferation and survival. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also been shown to induce the expression of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its specificity for CK2. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been shown to selectively inhibit CK2 without affecting other kinases. However, one limitation of using this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide. One direction is to explore its potential as a therapeutic agent for cancer. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has shown promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in animal models and clinical trials. Another direction is to explore its potential as a tool for studying CK2 signaling pathways. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide can be used to investigate the role of CK2 in various cellular processes and to identify potential targets for drug development. Finally, further studies are needed to improve the solubility and bioavailability of this N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide, which can enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide involves several steps. The first step is the synthesis of 4-amino-2-phenylpyrimidine, which is then reacted with 2-bromoacetophenone to form 4-(2-oxopropyl)-2-phenylpyrimidine. This intermediate N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide is then reacted with 4-chloro-1H-imidazole to form N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide.
Wissenschaftliche Forschungsanwendungen
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has been extensively studied in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, it has been shown to inhibit the growth of breast cancer cells, lung cancer cells, and leukemia cells. This N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide has also shown potential in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-20(12-7-16-5-2-1-3-6-16)23-18-10-8-17(9-11-18)19-15-25-14-4-13-22-21(25)24-19/h1-6,8-11,13-15H,7,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZAXQMABSFJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5293497.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5293516.png)
![4-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5293523.png)
![2-[4-(ethylsulfonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5293530.png)
![ethyl 2-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293536.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5293544.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-6-ethyl-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5293558.png)
![N-{[1-(5-fluoro-2-methoxybenzyl)pyrrolidin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5293559.png)



![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B5293594.png)
![3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-2-pyridinamine](/img/structure/B5293600.png)